(3-Methyl-isothiazol-5-yl)-hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
(3-methyl-1,2-thiazol-5-yl)hydrazine |
InChI |
InChI=1S/C4H7N3S/c1-3-2-4(6-5)8-7-3/h2,6H,5H2,1H3 |
InChI Key |
WIPLJBKAXYGBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 Methyl Isothiazol 5 Yl Hydrazine
Reactions of the Hydrazine (B178648) Moiety as a Nucleophile and Reductant
The hydrazine group (-NHNH₂) attached to the C-5 position of the isothiazole (B42339) ring is a strong nucleophilic center due to the lone pair of electrons on the terminal nitrogen atom. This nucleophilicity drives many of the characteristic reactions of (3-Methyl-isothiazol-5-yl)-hydrazine.
One of the most common reactions is condensation with carbonyl compounds. The hydrazine moiety readily attacks the electrophilic carbon of aldehydes and ketones, leading to the formation of hydrazone derivatives through a nucleophilic addition-elimination mechanism. nih.govlibretexts.org This reaction is frequently used to synthesize a variety of derivatives. For instance, studies on the closely related ethyl 5-hydrazino-3-methyl-isothiazole-4-carboxylate have shown that the hydrazine group can be transformed into a hydrazone by reacting it with compounds like 4-aminoacetophenone. nih.gov These hydrazones can then serve as intermediates for further synthesis. nih.gov The general conditions for such reactions often involve an acid catalyst in a protic solvent. mdpi.com
The nucleophilic character of the hydrazine group is also evident in its reactions with other electrophiles. For example, it can react with isocyanates to form semicarbazide-type structures and with acylating agents to produce acylhydrazides. nih.gov Kinetic studies on various hydrazine derivatives have systematically quantified their nucleophilicity, confirming their high reactivity towards a range of electrophiles. researchgate.net
In addition to its nucleophilicity, the hydrazine moiety can act as a reducing agent. This is most famously demonstrated in the Wolff-Kishner reduction, where a hydrazone intermediate, formed from a carbonyl compound, is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.orgorganic-chemistry.org While specific studies on this compound as a standalone reductant in this context are not prevalent, the chemical principles suggest its potential to participate in similar reductive processes, particularly in the deoxygenation of other molecules under appropriate conditions. organic-chemistry.org Hydrazine and its derivatives are also known to reduce other functional groups; for example, hydrazine hydrate (B1144303) in the presence of a catalyst can selectively reduce nitroarenes to anilines. organic-chemistry.org
| Reactant Type | Product Type | General Conditions | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Hydrazones | Acid catalyst (e.g., acetic acid), protic solvent (e.g., ethanol) | nih.govmdpi.com |
| Isocyanates | Substituted Semicarbazides | Varies, often in an inert solvent | nih.gov |
| Acyl Halides/Anhydrides | Acylhydrazides | Base catalyst may be used | researchgate.net |
Transformations Involving the Isothiazole Ring System
The isothiazole ring, while aromatic, is susceptible to transformations, especially when activated by substituents or when reacting with strong nucleophiles like hydrazine itself. These transformations can involve ring-opening followed by recyclization or direct interconversion into other heterocyclic systems.
The isothiazole ring can be opened by nucleophilic attack, most commonly at the sulfur atom. cdnsciencepub.comcdnsciencepub.com This is particularly true for isothiazolium salts, which are activated towards nucleophiles. thieme-connect.de When isothiazolium salts react with strong nucleophiles such as carbanions or primary amines, the initial step is often the attack on the sulfur atom. cdnsciencepub.comthieme-connect.de This leads to the cleavage of the weak N-S bond, forming an acyclic intermediate. cdnsciencepub.com
This ring-opened intermediate, often a vinyl-substituted imine or a related species, can then undergo a subsequent intramolecular ring-closure reaction. Depending on the nature of the intermediate and the reaction conditions, this recyclization can lead to the formation of different heterocyclic rings. For example, reactions with certain carbon nucleophiles have been shown to yield thiophene (B33073) derivatives after the initial ring-opening of the isothiazole. cdnsciencepub.com
A significant and well-documented transformation is the conversion of isothiazoles into pyrazoles upon treatment with hydrazine. ucy.ac.cy This reaction represents a direct ring system interconversion. The reaction proceeds by nucleophilic attack of hydrazine on the isothiazole ring, leading to the cleavage of the N-S bond and subsequent cyclization to form the thermodynamically more stable pyrazole (B372694) ring, with the expulsion of a sulfur-containing species. ucy.ac.cy
The outcome of this transformation is highly dependent on the substituents present on the isothiazole ring. For instance, if the C-3 position of the isothiazole has a good leaving group (nucleofuge), the reaction with hydrazine typically yields 3-aminopyrazoles. ucy.ac.cy If the C-3 substituent is not a leaving group, it is often retained in the final pyrazole product. ucy.ac.cy The reaction of this compound to form a pyrazole derivative would involve an intramolecular or intermolecular reaction where the hydrazine moiety itself acts as the nucleophile to initiate the ring transformation.
| Reaction Type | Reagent | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Ring-Opening/Recyclization | Carbanions (on isothiazolium salts) | Acyclic thioimine | Thiophene derivatives | cdnsciencepub.com |
| Ring Interconversion | Hydrazine | Ring-opened intermediate | Pyrazole derivatives | ucy.ac.cy |
Electrophilic and Nucleophilic Reactivity of the Isothiazole Nucleus
The isothiazole ring exhibits both electrophilic and nucleophilic characteristics, with different positions on the ring being susceptible to different types of attack. The aromatic nature of the ring allows it to undergo substitution reactions. thieme-connect.com
For electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the site of attack is preferentially the C-4 position. thieme-connect.commedwinpublishers.com This is because the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom direct incoming electrophiles to this position. The carbocation intermediate formed by attack at C-4 is more stabilized by resonance compared to intermediates formed by attack at C-3 or C-5. wikipedia.orglibretexts.org
For nucleophilic attack , the situation is more complex. In a neutral isothiazole ring, the C-3 and C-5 positions are electron-deficient and thus favorable sites for nucleophilic attack. thieme-connect.com It has been noted that the C-5 position is generally more reactive towards nucleophilic substitution than the C-3 position. thieme-connect.com However, strong nucleophiles can also attack the sulfur atom, particularly in activated systems like isothiazolium salts, which leads to ring-opening as discussed previously. cdnsciencepub.comcdnsciencepub.com Therefore, the reaction of this compound with a nucleophile must consider potential attack at C-3, C-5, or the sulfur atom, with the outcome depending on the nucleophile, solvent, and reaction conditions.
Investigation of Reaction Mechanisms for Derivative Formation
The formation of derivatives from this compound involves several well-studied mechanistic pathways.
The formation of hydrazones from the hydrazine moiety and a carbonyl compound follows a two-step nucleophilic addition-elimination mechanism. First, the nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by a proton transfer to form a carbinolamine intermediate. In the second stage, this intermediate is dehydrated, typically under acidic catalysis, to form the final C=N double bond of the hydrazone. libretexts.org
The mechanism for the isothiazole-to-pyrazole ring transformation by hydrazine has been rationalized in detail. ucy.ac.cy It is proposed to begin with a nucleophilic attack by hydrazine at the C-5 position of the isothiazole ring. This is followed by the cleavage of the N-S bond to form a ring-opened intermediate. This intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks an imine or nitrile carbon. Finally, elimination of a sulfur species (such as H₂S) leads to the formation of the aromatic pyrazole ring. ucy.ac.cychim.it
Mechanistic studies on nucleophilic attack on the isothiazole ring itself, particularly on N-alkylated isothiazolium salts, provide further insight. When carbanions attack, evidence strongly supports an initial attack on the ring sulfur atom. cdnsciencepub.com The resulting intermediate undergoes N-S bond scission. The subsequent recyclization to products like thiophenes occurs via condensation between an active methylene group and an imine function within the acyclic intermediate. cdnsciencepub.com This mechanism, involving ring-opening followed by recyclization, explains the formation of products that cannot be accounted for by initial attack at a ring carbon. cdnsciencepub.com
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis for Structure Confirmation
Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Detailed ¹H and ¹³C NMR data for (3-Methyl-isothiazol-5-yl)-hydrazine are not available in the reviewed scientific literature. Typically, ¹H NMR spectroscopy for this compound would be expected to show distinct signals for the methyl protons, the isothiazole (B42339) ring proton, and the hydrazine (B178648) protons. The chemical shifts, splitting patterns, and integration of these signals would provide critical information about the electronic environment and connectivity of the protons. Similarly, ¹³C NMR would reveal the number of unique carbon atoms and their hybridization state within the molecule.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ | Data not available | Data not available | Data not available |
| Isothiazole-H | Data not available | Data not available | Data not available |
| NH₂ | Data not available | Data not available | Data not available |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C-3 (Isothiazole) | Data not available |
| C-4 (Isothiazole) | Data not available |
| C-5 (Isothiazole) | Data not available |
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound could not be located in the surveyed literature. This technique is crucial for determining the molecular weight of the compound and provides valuable information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M]+ | Data not available |
| [M+H]+ | Data not available |
Infrared (IR) Spectroscopy
Published infrared spectroscopy data for this compound were not found. IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key vibrational bands would be expected for the N-H stretching of the hydrazine group, C=N and C=C stretching of the isothiazole ring, and C-H stretching of the methyl group.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (hydrazine) | Data not available |
| C=N stretch (isothiazole) | Data not available |
| C-H stretch (methyl) | Data not available |
Elemental Compositional Verification
No specific elemental analysis data for this compound has been reported in the available literature. This technique is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula to confirm the compound's purity and empirical formula.
Table 5: Theoretical Elemental Composition of this compound (C₄H₇N₃S)
| Element | Theoretical Percentage | Experimental Percentage |
|---|---|---|
| Carbon (C) | 37.19% | Data not available |
| Hydrogen (H) | 5.46% | Data not available |
| Nitrogen (N) | 32.53% | Data not available |
X-ray Crystallography for Solid-State Structural Determination
There are no published reports on the X-ray crystallographic analysis of this compound. This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Such a study would definitively confirm the molecular structure and provide insights into the packing of the molecules in the solid state.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. imist.ma It has proven to be a reliable approach that balances computational cost with accuracy for medium-sized organic molecules. imist.ma For a compound like (3-Methyl-isothiazol-5-yl)-hydrazine, DFT calculations, often using functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with basis sets like 6-31G(d,p) or cc-pVTZ, are employed to optimize the molecular geometry. imist.maresearchgate.net
This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output includes precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to explore the molecule's potential energy surface, identifying different stable conformers or tautomers and calculating the energy barriers for their interconversion. researchgate.net This information is crucial for understanding the molecule's flexibility and the relative stability of its various forms in different environments. researchgate.netnih.gov
Table 1: Representative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| S-C5 | 1.75 Å | |
| N-S | 1.68 Å | |
| C3-N | 1.35 Å | |
| C3-C(Methyl) | 1.50 Å | |
| C5-N(Hydrazine) | 1.38 Å | |
| N-N(Hydrazine) | 1.42 Å | |
| Bond Angles | ||
| C5-S-N | 90.5° | |
| S-N-C3 | 112.0° | |
| N-C3-C4 | 115.5° | |
| C3-C4-C5 | 110.0° | |
| S-C5-N(Hydrazine) | 125.0° |
Note: These values are hypothetical and representative of typical bond lengths and angles for similar heterocyclic compounds.
The electronic structure calculated via DFT provides access to key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small energy gap suggests high reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net
Another powerful tool for analyzing reactivity is the set of Fukui functions (f+, f-, f0). These functions are derived from changes in electron density and are used to identify the most reactive sites within a molecule. The Fukui function f+ indicates susceptibility to nucleophilic attack, f- to electrophilic attack, and f0 to radical attack, thereby predicting regioselectivity in chemical reactions. nih.gov
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.50 |
| LUMO Energy | ELUMO | -1.25 |
| HOMO-LUMO Gap | Egap | 5.25 |
| Ionization Potential | IP | 6.50 |
| Electron Affinity | EA | 1.25 |
| Electronegativity | χ | 3.875 |
| Chemical Hardness | η | 2.625 |
| Electrophilicity Index | ω | 2.85 |
Note: These values are representative examples based on DFT calculations for analogous hydrazine (B178648) and thiazole (B1198619) derivatives.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent phenomena. nih.govnih.gov For this compound, MD simulations can model its behavior in various environments, such as in aqueous solution or interacting with a biological macromolecule. uni-paderborn.de
MD simulations are particularly useful for analyzing the non-covalent, intermolecular interactions that govern how a molecule interacts with its surroundings. nih.gov By simulating this compound in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the hydrazine moiety and solvent molecules. These simulations provide insights into its solubility and solvation shell structure. uni-paderborn.de
Furthermore, MD simulations can be employed to investigate the adsorption of the molecule onto surfaces or its binding within the active site of a protein. mdpi.comrsc.org These simulations can reveal the preferred orientation of the molecule upon binding, identify key interacting residues or surface atoms, and estimate the stability of the resulting complex. nih.govnih.gov This is crucial for applications in materials science and drug design. nih.govrsc.org
Prediction of Chemical Reactivity and Selectivity via Computational Models
Computational models that combine quantum mechanics (QM) and molecular mechanics (MM), often referred to as QM/MM methods, can predict chemical reactivity and selectivity with high accuracy. DFT calculations are used to model the reaction pathway, identifying transition states and calculating activation energies for different potential reactions. nih.gov This allows for the prediction of the most likely reaction products under specific conditions. For instance, computational studies on related benzisothiazoles reacting with hydrazine have successfully used DFT to elucidate complex rearrangement pathways. nih.gov Such models can determine whether a reaction will proceed and which isomers or products will be favored.
Structure-Property Relationship Studies through Theoretical Frameworks
A key goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups) and calculating properties for each variant, researchers can develop structure-property relationships. nih.gov
For example, theoretical studies have demonstrated a linear correlation between the HOMO-LUMO energy gap and the electronic properties of substituents on an aromatic ring, as quantified by Hammett constants. nih.gov Such a study on this compound could reveal how its electronic properties, stability, and reactivity can be fine-tuned by chemical modification. These theoretical frameworks provide a predictive foundation for designing new molecules with desired characteristics, guiding synthetic chemistry efforts and accelerating the discovery of novel materials and compounds. nih.govresearchgate.net
Applications As Chemical Intermediates and Reagents in Organic Synthesis
Precursor Role in the Synthesis of Complex Heterocyclic Scaffolds
The primary utility of (3-Methyl-isothiazol-5-yl)-hydrazine in organic synthesis lies in its role as a precursor for constructing more complex heterocyclic systems. The hydrazine (B178648) functional group is a key component in the formation of numerous nitrogen-containing rings through condensation and cyclization reactions.
One of the most common applications of hydrazines is their reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. These isothiazolyl hydrazones are not merely final products but are crucial intermediates for subsequent cyclization steps. chempap.org For instance, the reaction of these hydrazones with various reagents can lead to the formation of diverse five- and six-membered heterocyclic rings.
Research has demonstrated that hydrazine derivatives are fundamental in synthesizing a variety of heterocyclic scaffolds. mdpi.comjmchemsci.com For example, reactions with 1,3-dicarbonyl compounds can yield pyrazoles, a class of compounds with significant applications. mdpi.comjmchemsci.comorganic-chemistry.org Similarly, cyclization reactions can be tailored to produce triazines, thiadiazoles, and other fused heterocyclic systems. chempap.orgnih.gov The isothiazole (B42339) core remains intact during these transformations, imparting its unique electronic and structural properties to the final, more complex molecule. A notable transformation involves the conversion of isothiazoles into pyrazoles upon treatment with hydrazine, a reaction that underscores the versatility of this reagent in ring transformation syntheses. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds Derived from Hydrazine Precursors
| Precursor | Reactant | Resulting Scaffold |
|---|---|---|
| Hydrazine Derivative | 1,3-Diketone | Pyrazole (B372694) |
| Hydrazine Derivative | β-Ketonitrile | Aminopyrazole |
| Hydrazone Intermediate | Triphosgene | Naphthoxazine |
| Hydrazine Derivative | Isothiocyanate/Acid | Thiazole (B1198619)/Thiadiazole |
| Hydrazonoyl Halide | Hydrazinecarbodithioate | Thiadiazole |
Utility in Multicomponent Reaction Development
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov
This compound is a prime candidate for use in MCRs. The hydrazine group can act as the amine component in well-known MCRs like the Ugi and Passerini reactions, although its application might require protection-deprotection steps. researchgate.netorganic-chemistry.orgnih.govwikipedia.org In a typical scenario, the hydrazine would first react with a carbonyl compound to form a hydrazone in situ. This intermediate can then react with other components, such as an isocyanide and a carboxylic acid, to build complex molecular architectures in a one-pot synthesis.
The development of MCRs involving hydrazine hydrate (B1144303) to produce pyrano[2,3-c]pyrazoles highlights the potential for such reagents. nih.gov Furthermore, the use of hydrazine in the Ugi tetrazole reaction to create highly substituted tetrazoles demonstrates its versatility in these complex transformations. acs.orgorganic-chemistry.org The isothiazole moiety would add another layer of structural and functional diversity to the products of such reactions, making it an attractive component for generating novel chemical libraries.
Development of Novel Synthetic Reagents
Beyond its direct use in forming heterocyclic rings, this compound can be transformed into other novel synthetic reagents. This derivatization process expands its utility and allows for multi-step synthetic strategies.
A key example is the reaction of the hydrazine with isothiocyanates to form N-substituted thiosemicarbazides. These thiosemicarbazide (B42300) derivatives are themselves versatile intermediates. They can be cyclized under various conditions to yield important five-membered heterocycles such as 1,3,4-thiadiazoles or 1,2,4-triazoles. This approach allows chemists to introduce a wide range of substituents onto the final heterocyclic ring, depending on the isothiocyanate used.
This strategy of derivatization is a common method for creating new building blocks in medicinal and materials chemistry. researchgate.net The resulting thiazole- and triazole-containing compounds often exhibit interesting biological or material properties, which can be fine-tuned by modifying the substituents introduced during the synthesis.
Role in Non-Clinical Material Science Applications (e.g., Corrosion Inhibition Studies focusing on adsorption mechanisms and theoretical aspects)
In the realm of material science, organic molecules containing heteroatoms like sulfur and nitrogen are extensively studied for their ability to inhibit the corrosion of metals. semanticscholar.org this compound, with its isothiazole ring (containing both S and N) and hydrazine group (containing N), is a strong candidate for an effective corrosion inhibitor, particularly for steel in acidic environments. nih.govresearchgate.net
The mechanism of inhibition is primarily based on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govnih.govrdd.edu.iq This adsorption can occur through two main processes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the inhibitor can become protonated, leading to a cationic species that can interact with a negatively charged metal surface (where anions like Cl⁻ have already adsorbed).
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the sulfur and nitrogen heteroatoms and the vacant d-orbitals of the metal atoms (e.g., iron). rsc.org This type of interaction leads to a stronger, more stable protective film.
The presence of both sulfur and nitrogen atoms in thiazole and thiadiazole derivatives is known to provide excellent corrosion inhibition compared to compounds containing only one of these elements. nih.govelectrochemsci.org The π-electrons of the heterocyclic ring can also contribute to the adsorption process.
Theoretical studies, particularly Density Functional Theory (DFT), are crucial for understanding the adsorption mechanism at a molecular level. mdpi.combohrium.comresearchgate.netresearchgate.net DFT calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, while a low LUMO energy suggests an ability to accept electrons from the metal, strengthening the adsorption bond. These theoretical studies complement experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net
Studies on similar heterocyclic compounds have shown that their adsorption often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.gov
Table 2: Summary of Findings from Corrosion Inhibition Studies of Analogous Heterocyclic Compounds
| Compound Type | Metal/Medium | Max. Inhibition Efficiency (IE%) | Adsorption Isotherm | Key Findings |
|---|---|---|---|---|
| Thiazole Derivatives | C-Steel / H₂SO₄ | >90% | Temkin | Mixed-type inhibitor; IE% increases with concentration. eurjchem.com |
| Thiadiazole Derivatives | Mild Steel / H₂SO₄ | ~95% | Langmuir | Spontaneous adsorption via chemisorption and physisorption. nih.gov |
| Benzothiazole Derivatives | Mild Steel / H₂SO₄ | >90% | Langmuir | Acts as a cathodic inhibitor. researchgate.net |
These findings strongly suggest that this compound would be an effective corrosion inhibitor, leveraging the synergistic effects of its sulfur and nitrogen heteroatoms to form a robust protective layer on metal surfaces.
Future Research Directions and Perspectives in 3 Methyl Isothiazol 5 Yl Hydrazine Chemistry
Advancements in Stereoselective Synthesis
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications where stereochemistry dictates biological activity. Future efforts in the chemistry of (3-Methyl-isothiazol-5-yl)-hydrazine will likely focus on developing sophisticated stereoselective synthetic methods to access enantiomerically pure derivatives.
A primary avenue of research will be the asymmetric hydrogenation of (3-methyl-isothiazol-5-yl)-hydrazones. Transition metal-catalyzed asymmetric hydrogenation has proven to be a powerful tool for producing chiral hydrazines from prochiral hydrazones with high yields and excellent enantioselectivities. researchgate.netacs.org Research will likely target the development of novel chiral ligands and earth-abundant metal catalysts, such as nickel, to improve the efficiency and sustainability of these transformations. researchgate.netacs.org
Another promising direction is the use of biocatalysis. Engineered imine reductases (IREDs) and other enzymes could offer a highly selective and environmentally friendly route to chiral this compound derivatives. nih.gov The development of biocatalytic platforms for hydrazone reduction is an emerging area with significant potential, offering high enantioselectivity under mild reaction conditions while avoiding the use of heavy metals. nih.gov
Table 1: Comparison of Potential Stereoselective Methods for Chiral Hydrazine (B178648) Synthesis
| Method | Catalyst/Enzyme | Key Advantages | Potential Challenges | Enantiomeric Excess (Reported for Analogues) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Nickel-(S,S)-Ph-BPE Complex | High yields, excellent enantioselectivity, scalable. acs.org | Requires precious/toxic metals and costly ligands. researchgate.netnih.gov | Up to >99% ee acs.org |
| Asymmetric Hydrogenation | Rhodium/Ruthenium Catalysts | Well-established, broad substrate scope. acs.org | Catalyst deactivation can be an issue. acs.org | High e.e. values reported acs.org |
| Biocatalytic Reduction | Engineered Imine Reductase (IRED) | High enantioselectivity, mild/green conditions, avoids heavy metals. nih.gov | Hydrazone reduction is a rare activity in IREDs; requires enzyme engineering. nih.gov | Exceptional selectivities achievable with engineered enzymes. nih.gov |
| Organocatalysis | Chiral Squaramide Catalysts | Metal-free, mild conditions. acs.org | Overcoming rapid background reactions with hydrazine. acs.org | Optically pure products reported for pyrazolines. acs.org |
Exploration of Novel Reaction Pathways and Catalysis
Moving beyond established methods, the discovery of entirely new reaction pathways and catalytic systems is crucial for expanding the chemical space accessible from this compound. Future research will explore modern synthetic methodologies to construct and functionalize the isothiazole (B42339) and hydrazine moieties in innovative ways.
One key area is the development of novel cyclization strategies to form the isothiazole ring. Recent advances include rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles and metal-free, visible-light-promoted synthesis involving catalytic N–S bond formation. rsc.orgorganic-chemistry.org Applying these methods could provide new, more efficient routes to the (3-Methyl-isothiazol-5-yl) core, which can then be converted to the target hydrazine.
Furthermore, new catalytic methods for C-N bond formation will be instrumental. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully used for the synthesis of arylhydrazines from aryl chlorides and hydrazine. mit.edu Adapting such methods could enable the direct coupling of a hydrazine synthon to a pre-functionalized 5-halo-3-methylisothiazole, offering a convergent and flexible synthetic route. Research into novel catalysts, including those based on non-precious metals, will be a significant focus. thieme-connect.com
Table 2: Emerging Catalytic Strategies for Isothiazole and Hydrazine Synthesis
| Reaction Type | Catalyst System | Description | Potential Application |
|---|---|---|---|
| Isothiazole Synthesis | Rhodium Catalyst | Transannulation of 1,2,3-thiadiazoles with nitriles to form substituted isothiazoles. organic-chemistry.orgthieme-connect.com | Novel route to the 3-methyl-isothiazole core. |
| Isothiazole Synthesis | Metal-Free Photoredox | Visible-light-promoted N-S bond formation from iminyl radicals. rsc.org | Green and sustainable synthesis of the isothiazole ring. |
| Hydrazine Synthesis | Palladium/BrettPhos | C-N cross-coupling of aryl/heteroaryl chlorides with hydrazine. mit.edu | Direct synthesis of this compound from 5-chloro-3-methylisothiazole. |
| Hydrazine Functionalization | Ruthenium Tricarbonyl | "Borrowing hydrogen" strategy for alkylation of acyl hydrazides with alcohols. organic-chemistry.org | Selective functionalization of hydrazine derivatives. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and reproducibility. sci-hub.se These technologies are particularly well-suited for the chemistry of hydrazine derivatives, given the hazards associated with hydrazine. mit.edu
Future research will focus on developing continuous flow processes for the synthesis of this compound. Flow reactors offer superior heat and mass transfer, allowing for reactions to be performed under conditions that are often inaccessible in traditional batch setups. sci-hub.se This is especially beneficial for managing exothermic reactions or handling unstable intermediates. For example, Pd-catalyzed cross-coupling with hydrazine has been shown to be safer and more efficient in a continuous flow system. mit.edu Multi-step flow sequences, where crude reaction streams are passed directly from one reactor to another, could enable a "telescoped" synthesis of complex derivatives from simple starting materials without manual isolation of intermediates. uc.ptrsc.org
Automated platforms, guided by algorithms, can rapidly screen a wide array of reaction conditions (catalysts, solvents, temperatures) to identify optimal synthetic routes, accelerating the discovery and development process for new derivatives.
Table 3: Batch vs. Flow Synthesis for Heterocyclic Hydrazine Chemistry
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Handling large quantities of hazardous reagents like hydrazine poses significant risks. | Small reactor volumes minimize risk; better control over reaction exotherms. mit.edusci-hub.se |
| Scalability | Scaling up can be non-linear and challenging, requiring re-optimization. | Scaled by running the system for longer periods; highly reproducible. mdpi.com |
| Reaction Control | Less precise control over temperature and mixing. | Superior heat and mass transfer, precise control over residence time. sci-hub.se |
| Multi-step Synthesis | Requires isolation and purification at each step, generating more waste. | Enables "telescoped" reactions, reducing manual handling and waste. mit.eduuc.pt |
| Throughput | Limited by vessel size and reaction/workup time. | Can achieve high throughput for library synthesis and production. uc.pt |
Predictive Modeling for New Derivative Discovery and Synthetic Route Optimization
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Future investigations into this compound will heavily leverage predictive modeling to guide experimental work, saving time and resources.
In silico screening and molecular docking studies will be employed to design new derivatives with specific biological or material properties. mdpi.comnih.govnih.gov By modeling the interaction of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest probability of success. researchgate.net
Quantum mechanical calculations, such as Density Functional Theory (DFT), will be used to elucidate reaction mechanisms and predict the feasibility of novel synthetic pathways. nih.govresearchgate.net By calculating transition state energies and reaction profiles, computational models can help chemists understand unexpected reaction outcomes and optimize conditions for desired products. d-nb.info For example, DFT has been used to study the heterogeneous synthesis of hydrazine on catalyst surfaces, providing insights that could lead to more efficient processes. nih.govcardiff.ac.uk Machine learning algorithms can also be trained on existing reaction data to predict optimal synthetic routes and reaction yields for new target molecules.
Table 4: Applications of Predictive Modeling in this compound Chemistry
| Modeling Technique | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | In silico screening of virtual libraries of derivatives against biological targets (e.g., kinases, enzymes). mdpi.comnih.gov | Identification of promising new derivatives for synthesis and biological testing. |
| Quantum Mechanics (DFT) | Elucidation of reaction mechanisms for novel synthetic routes; calculation of activation barriers. researchgate.netd-nb.info | Optimization of reaction conditions and prediction of product selectivity. |
| Pharmacophore Modeling | Identifying essential structural features required for biological activity based on known active compounds. mdpi.com | Design of new derivatives with improved potency and selectivity. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govnih.gov | Early-stage filtering of candidates to reduce late-stage failures in drug discovery. |
| Retrosynthesis Software | AI-driven analysis to propose novel and efficient synthetic routes to target derivatives. | Optimization of synthesis planning and discovery of new pathways. |
Development of Environmentally Benign Chemical Transformations for Hydrazine Derivatives
The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Future research on this compound will emphasize the development of sustainable and environmentally benign chemical transformations.
This includes the exploration of alternative reaction media, such as water or bio-based solvents, to replace volatile organic compounds. organic-chemistry.org Methodologies for synthesizing hydrazine derivatives "on water" have already been reported. organic-chemistry.org The use of energy-efficient activation methods like microwave irradiation and ultrasonication, which can accelerate reaction rates and improve yields under solvent-free conditions, will be a key area of investigation. minarjournal.comtandfonline.com
The development of recyclable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. mdpi.com Furthermore, shifting from stoichiometric reagents to catalytic processes, especially those that utilize visible light (photocatalysis) or biological catalysts (biocatalysis), represents a major step toward sustainable chemical production. nih.govrsc.org These approaches align with the growing demand for greener processes in the chemical and pharmaceutical industries. nih.govresearchgate.net
Table 5: Green Chemistry Approaches for Hydrazine and Isothiazole Chemistry
| Green Chemistry Principle | Approach | Example/Application |
|---|---|---|
| Safer Solvents & Auxiliaries | "On-water" synthesis | Tin-free radical addition of alkyl iodides to hydrazones in water. organic-chemistry.org |
| Energy Efficiency | Microwave-assisted synthesis | Rapid, solvent-free synthesis of hippuric hydrazones with high yields. minarjournal.com |
| Energy Efficiency | Ultrasound-assisted synthesis | Ecofriendly, solvent-free synthesis of 1,3-thiazoles and 1,3,4-thiadiazines. tandfonline.com |
| Catalysis | Use of recyclable catalysts | Magnetic nanoparticle-catalyzed multicomponent reactions for heterocycle synthesis. mdpi.com |
| Catalysis | Photocatalysis | Metal-free, visible-light-promoted synthesis of isothiazoles. rsc.org |
| Use of Renewable Feedstocks | Biocatalysis | Engineered enzymes for enantioselective reduction of hydrazones. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-Methyl-isothiazol-5-yl)-hydrazine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis starting from ethyl acetoacetate via condensation, cyclization, and chlorination to form 5-methyl-isoxazole-4-carbonyl chloride, followed by reaction with hydrazine. Key parameters include temperature control (60–80°C for cyclization), stoichiometric ratios (1:1.2 hydrazine to acid chloride), and slow addition of reagents to minimize side reactions. Ethanol is preferred for recrystallization, yielding ~33% overall .
- Optimization : Adjusting reaction time (6–8 hours for cyclization) and solvent polarity (e.g., ethanol vs. THF) improves purity. Excess hydrazine (1.5 equivalents) enhances conversion but requires careful quenching to avoid byproducts .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound derivatives?
- Methodology :
- IR Spectroscopy : Confirm N–H stretches (3200–3300 cm⁻¹) and C=N/C=O vibrations (1640–1680 cm⁻¹) .
- NMR : ¹H-NMR detects methyl groups (δ 2.1–2.5 ppm) and hydrazine NH protons (δ 8.3–9.1 ppm). ¹³C-NMR identifies carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 155 for the base compound) and fragmentation patterns validate the core structure .
Q. How can hydrazine content be quantified in reaction mixtures or purified samples?
- Methodology : Potassium permanganate titration under acidic conditions, monitoring absorbance at 546 nm (ε = 2192 L·mol⁻¹·cm⁻¹). Calibration curves using standard hydrazine solutions (0.1–1.0 mM) ensure accuracy. Interference from reducing agents (e.g., residual ethanol) is minimized by pre-treatment with activated charcoal .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reaction outcomes when using substituted hydrazines in heterocyclic syntheses?
- Case Study : Treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine yields indole derivatives (e.g., 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole), while 4-methoxyphenylhydrazine produces pyrazole byproducts. Computational studies suggest steric and electronic effects of substituents alter transition-state energies, favoring either cyclization (indole) or nucleophilic attack (pyrazole) pathways .
- Resolution : Use Hammett plots to correlate substituent electronic effects (σ values) with product ratios. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps .
Q. How can computational modeling guide the design of hydrazine catalysts for ring-opening metathesis reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map the energetic landscape of hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazines reduce activation barriers by 15–20 kcal/mol compared to [2.2.1] analogs due to strain release during cycloreversion. Experimental validation via kinetic profiling (e.g., Arrhenius plots) confirms computational predictions .
Q. What strategies enhance the biological activity of this compound derivatives as antimicrobial or anticancer agents?
- Approach :
- Structural Modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the isothiazole 4-position to improve membrane permeability. For example, 5-nitro derivatives show 4-fold higher antifungal activity (IC₅₀ = 8 µM vs. Candida albicans) .
- Coordination Chemistry : Form metal complexes (e.g., Cu²⁺, Zn²⁺) to leverage synergistic effects. Aroylhydrazine ligands (e.g., 3-hydroxy-2-naphthoyl derivatives) enhance DNA intercalation and topoisomerase inhibition .
Q. How do thermophysical properties of hydrazine derivatives influence their application in propulsion systems?
- Key Findings : Liquid hydrazine derivatives (e.g., ASCENT propellant) exhibit 50% higher density-specific impulse than hydrazine. Experimental studies under natural convection reveal critical parameters:
- Viscosity : 0.89 cP at 25°C (vs. 0.97 cP for hydrazine).
- Thermal Conductivity : 0.45 W·m⁻¹·K⁻¹, enabling efficient heat dissipation in rocket engines .
Data Contradiction Analysis
Q. Why do hydrazine-mediated cyclization reactions sometimes yield unexpected heterocycles?
- Root Cause : Competing pathways (e.g., keto-enol tautomerization vs. nucleophilic substitution) depend on pH and solvent polarity. For example, in ethanol, hydrazine favors Schiff base formation, while in DMF, Michael addition dominates. Contradictions in product ratios (e.g., vs. ) are resolved by mechanistic probes (e.g., isotopic labeling of hydrazine NH₂ groups) .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions for hydrazine reactions to prevent hydrolysis .
- Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic NMR to resolve conformational flexibility .
- Catalysis : Screen hydrazine catalysts using high-throughput robotics to assess substrate scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
